N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide

Catalog No.
S6031517
CAS No.
M.F
C17H18FNO3
M. Wt
303.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide

Molecular Formula

C17H18FNO3

Molecular Weight

303.33 g/mol

InChI

InChI=1S/C17H18FNO3/c1-21-15-8-3-12(11-16(15)22-2)9-10-19-17(20)13-4-6-14(18)7-5-13/h3-8,11H,9-10H2,1-2H3,(H,19,20)

InChI Key

SQOXSGZXNJNVII-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)F)OC

The exact mass of the compound N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide is 303.12707160 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide is a synthetic organic compound characterized by its unique molecular structure. It comprises a 4-fluorobenzamide moiety linked to a 3,4-dimethoxyphenyl ethyl group, which may confer specific biological activities. This compound belongs to the class of benzamides, known for their diverse biological activities, and is classified as an aromatic amide due to the presence of an amide functional group (-C(=O)N-) attached to an aromatic ring.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
  • Reduction: Reduction reactions using lithium aluminum hydride can convert the amide group to an amine.
  • Substitution: The fluorine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
  • Substitution: Nucleophiles such as amines, thiols, or alkoxides.

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide exhibits significant biological activities. Its primary target is the alpha7 nicotinic acetylcholine receptor (α7nAChR), where it binds and modulates receptor activity. This interaction has been associated with neuroprotective effects, particularly in reducing the toxic effects of amyloid proteins on nerve cells. The compound's efficacy can be influenced by environmental factors, including the presence of other drugs and physiological conditions.

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 2-(3,4-dimethoxyphenyl)ethylamine. This reaction is generally facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours before purification through column chromatography.

Industrial Production Methods

In industrial settings, similar synthetic routes are employed but on a larger scale. Automated reactors and continuous flow systems may be utilized to enhance efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scalability.

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide has several applications in scientific research:

  • Chemistry: Used as an intermediate in synthesizing more complex organic molecules.
  • Biology: Studied for potential biological activities and interactions with various enzymes and receptors.
  • Medicine: Ongoing research explores its therapeutic applications, particularly in modulating specific biological pathways.
  • Industry: Employed in developing new materials and chemical processes.

Research indicates that N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide may interact with various biological systems. Its binding affinity for the alpha7 nicotinic acetylcholine receptor suggests potential implications in neuropharmacology. Studies on drug disposition and potential drug-drug interactions are ongoing to better understand its pharmacokinetics and safety profile.

Several compounds share structural similarities with N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide. Below are some notable examples:

Compound NameStructureUnique Features
2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamideStructureContains a chlorine substituent that may alter biological activity.
N-(2,4-Difluorophenyl)-2-fluorobenzamideStructureFeatures multiple fluorine atoms which may enhance lipophilicity.
(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]StructureContains bis(3,4-dimethoxyphenyl) moiety which could affect receptor interactions.

These compounds highlight the uniqueness of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide due to its specific combination of functional groups and substituents that influence its biological activity and chemical reactivity .

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

303.12707160 g/mol

Monoisotopic Mass

303.12707160 g/mol

Heavy Atom Count

22

Dates

Last modified: 04-15-2024

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